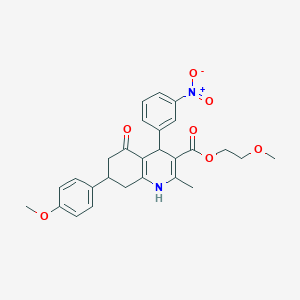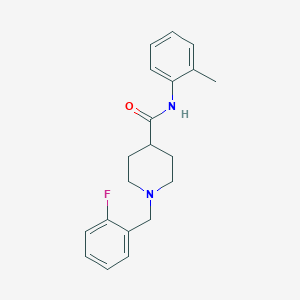![molecular formula C22H16ClN3O3 B5210970 3-(4-methoxyphenyl)-4,5-isoxazoledione 4-[(4'-chloro-4-biphenylyl)hydrazone]](/img/structure/B5210970.png)
3-(4-methoxyphenyl)-4,5-isoxazoledione 4-[(4'-chloro-4-biphenylyl)hydrazone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-4,5-isoxazoledione 4-[(4'-chloro-4-biphenylyl)hydrazone] is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is also known as MI-219 and belongs to the class of compounds known as isoxazolines. MI-219 has been extensively studied for its ability to inhibit the activity of the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53.
Mecanismo De Acción
The mechanism of action of MI-219 involves the inhibition of the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53. MDM2 binds to p53 and promotes its degradation, thereby inhibiting its activity. MI-219 binds to the p53-binding pocket of MDM2, thereby preventing its interaction with p53. This leads to an increase in the levels of p53, which in turn leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MI-219 has been shown to have a number of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. MI-219 has also been shown to inhibit the growth and proliferation of cancer cells. In addition, the compound has been shown to induce cell cycle arrest in cancer cells, which prevents them from dividing and growing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MI-219 is its ability to inhibit the activity of the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53. This makes it a promising therapeutic agent for the treatment of various types of cancer. However, there are also some limitations associated with the use of MI-219 in lab experiments. The compound is relatively unstable and has a short half-life, which makes it difficult to study its effects over a longer period of time. In addition, MI-219 is highly insoluble in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions that can be explored in the study of MI-219. One potential direction is the development of more stable and soluble analogs of MI-219 that can be used in vivo. Another potential direction is the investigation of the effects of MI-219 on other signaling pathways that are involved in cancer progression. Finally, the use of MI-219 in combination with other chemotherapeutic agents could be explored as a potential treatment strategy for cancer.
Métodos De Síntesis
The synthesis of MI-219 involves the reaction of 3-(4-methoxyphenyl)-4,5-isoxazoledione with 4-[(4'-chloro-4-biphenylyl)hydrazono] acetic acid in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide and is carried out under reflux conditions for several hours. The resulting product is then purified using column chromatography to obtain MI-219 in its pure form.
Aplicaciones Científicas De Investigación
MI-219 has been extensively studied for its potential as a therapeutic agent in the treatment of various types of cancer. The compound has been shown to inhibit the activity of the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53. This leads to an increase in the levels of p53, which in turn leads to the induction of apoptosis in cancer cells. MI-219 has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy.
Propiedades
IUPAC Name |
4-[[4-(4-chlorophenyl)phenyl]diazenyl]-3-(4-methoxyphenyl)-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c1-28-19-12-6-16(7-13-19)20-21(22(27)29-26-20)25-24-18-10-4-15(5-11-18)14-2-8-17(23)9-3-14/h2-13,26H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFCVRYEMMBLNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)ON2)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-di-tert-butyl-4-[2-(2-hydroxy-5-nitrophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol](/img/structure/B5210898.png)
![1-(3,4-dichlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5210905.png)

![N-(4-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5210913.png)
![4-butoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5210917.png)
![8-(1-benzofuran-2-ylmethyl)-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5210926.png)
![4-methoxy-N-{1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5210934.png)
![1-acetyl-N-[2-(2-methoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B5210938.png)


![1-cyclohexyl-2-(3-fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5210961.png)
![5,6-dimethyl-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5210963.png)

![2-[4-(dimethylamino)benzyl]-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione](/img/structure/B5210992.png)